molecular formula C14H9FN4OS B11465302 8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No.: B11465302
M. Wt: 300.31 g/mol
InChI Key: AJWAAZGYCFPHNH-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one is a heterocyclic compound that features a pyrazolo[1,5-a][1,3,5]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one typically involves the following steps:

    Formation of the Pyrazolo[1,5-a][1,3,5]triazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated aromatic compound is introduced.

    Attachment of the Prop-2-yn-1-ylsulfanyl Group: This can be done via a thiol-alkyne coupling reaction, often catalyzed by a transition metal such as copper or palladium.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds are often employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-(4-Fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It is employed in the design of chemical probes to study cellular processes.

    Industrial Applications: Potential use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that play a role in disease pathways.

    Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-Chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one
  • 8-(4-Methylphenyl)-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in the 4-position of the phenyl ring can significantly alter the compound’s electronic properties and biological activity.
  • Sulfanyl Group : The prop-2-yn-1-ylsulfanyl group provides unique reactivity and potential for further functionalization.

This detailed article provides a comprehensive overview of 8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H9FN4OS

Molecular Weight

300.31 g/mol

IUPAC Name

8-(4-fluorophenyl)-2-prop-2-ynylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C14H9FN4OS/c1-2-7-21-13-17-12-11(8-16-19(12)14(20)18-13)9-3-5-10(15)6-4-9/h1,3-6,8H,7H2,(H,17,18,20)

InChI Key

AJWAAZGYCFPHNH-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NC2=C(C=NN2C(=O)N1)C3=CC=C(C=C3)F

Origin of Product

United States

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